molecular formula C19H20FN5O B10829457 Fatp1-IN-2

Fatp1-IN-2

Cat. No.: B10829457
M. Wt: 353.4 g/mol
InChI Key: ZGLMIQGBDRQCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is an orally active inhibitor of fatty acid transport protein 1 (FATP1), with inhibitory concentration (IC50) values of 0.43 micromolar for humans and 0.39 micromolar for mice . FATP1 is a protein involved in the transport and metabolism of fatty acids, playing a crucial role in lipid accumulation and metabolism.

Preparation Methods

The synthesis of FATP1-IN-2 involves several steps, starting with the preparation of arylpiperazine derivatives. The synthetic route typically includes:

    Formation of the arylpiperazine core: This involves the reaction of an aryl halide with piperazine under suitable conditions.

    Functionalization: The arylpiperazine core is then functionalized with various substituents to achieve the desired inhibitory activity.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.

Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

FATP1-IN-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield a ketone or an aldehyde, while reduction might yield an alcohol.

Scientific Research Applications

FATP1-IN-2 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of FATP1 in fatty acid transport and metabolism.

    Biology: It is used to investigate the effects of FATP1 inhibition on cellular lipid accumulation and metabolism.

    Medicine: It has potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes, where dysregulation of fatty acid metabolism plays a key role.

    Industry: It can be used in the development of new drugs targeting FATP1 for various metabolic diseases.

Mechanism of Action

FATP1-IN-2 exerts its effects by inhibiting the activity of fatty acid transport protein 1 (FATP1). FATP1 is involved in the transport of long-chain fatty acids across the plasma membrane and their subsequent metabolism. By inhibiting FATP1, this compound reduces the uptake and metabolism of fatty acids, leading to decreased lipid accumulation in cells. This inhibition can affect various molecular targets and pathways involved in lipid metabolism, including the activation of peroxisome proliferator-activated receptors (PPARs) and the regulation of insulin signaling pathways .

Comparison with Similar Compounds

FATP1-IN-2 is unique among fatty acid transport protein inhibitors due to its high potency and oral bioavailability. Similar compounds include other inhibitors of fatty acid transport proteins, such as:

These compounds share similar mechanisms of action but differ in their specificity, potency, and pharmacokinetic properties, making this compound a valuable tool for studying FATP1-specific functions and therapeutic potential.

Properties

Molecular Formula

C19H20FN5O

Molecular Weight

353.4 g/mol

IUPAC Name

2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C19H20FN5O/c1-14-19(25-7-3-2-4-18(25)22-14)16(26)13-23-8-10-24(11-9-23)17-6-5-15(20)12-21-17/h2-7,12H,8-11,13H2,1H3

InChI Key

ZGLMIQGBDRQCKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)CN3CCN(CC3)C4=NC=C(C=C4)F

Origin of Product

United States

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